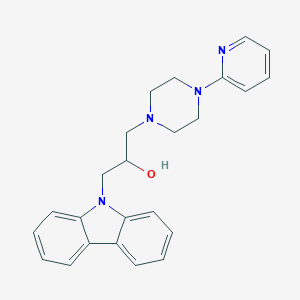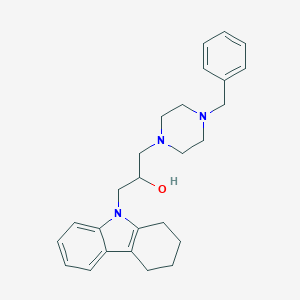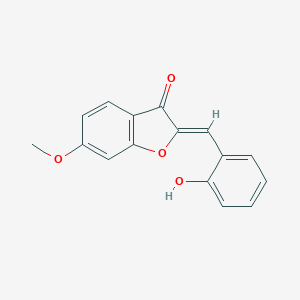
(2Z)-2-(2-hydroxybenzylidene)-6-methoxy-1-benzofuran-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-2-(2-hydroxybenzylidene)-6-methoxy-1-benzofuran-3(2H)-one is a chemical compound that belongs to the class of benzofuran derivatives Benzofurans are known for their diverse biological activities and are often studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(2-hydroxybenzylidene)-6-methoxy-1-benzofuran-3(2H)-one typically involves the condensation of 2-hydroxybenzaldehyde with 6-methoxy-1-benzofuran-3(2H)-one under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is usually refluxed for several hours to ensure complete condensation, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(2-hydroxybenzylidene)-6-methoxy-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The benzylidene moiety can be reduced to a benzyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 2-(2-formylbenzylidene)-6-methoxy-1-benzofuran-3(2H)-one.
Reduction: Formation of 2-(2-hydroxybenzyl)-6-methoxy-1-benzofuran-3(2H)-one.
Substitution: Formation of 2-(2-hydroxybenzylidene)-6-alkoxy-1-benzofuran-3(2H)-one, where the alkoxy group replaces the methoxy group.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-2-(2-hydroxybenzylidene)-6-methoxy-1-benzofuran-3(2H)-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is investigated for its potential antioxidant and anti-inflammatory properties. The presence of the hydroxy and methoxy groups contributes to its ability to scavenge free radicals and inhibit inflammatory pathways.
Medicine
In medicine, this compound is explored for its potential therapeutic applications, particularly in the treatment of diseases associated with oxidative stress and inflammation. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used as a precursor for the synthesis of dyes, fragrances, and other fine chemicals. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (2Z)-2-(2-hydroxybenzylidene)-6-methoxy-1-benzofuran-3(2H)-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the methoxy group can enhance its lipophilicity, facilitating its interaction with cell membranes. These interactions can modulate various biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
(2Z)-2-(2-hydroxybenzylidene)-1-benzofuran-3(2H)-one: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
(2Z)-2-(2-methoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one: The positions of the hydroxy and methoxy groups are reversed, potentially altering its properties.
(2Z)-2-(2-hydroxybenzylidene)-6-ethoxy-1-benzofuran-3(2H)-one: The methoxy group is replaced with an ethoxy group, which may influence its lipophilicity and reactivity.
Uniqueness
The unique combination of the hydroxybenzylidene and methoxy groups in (2Z)-2-(2-hydroxybenzylidene)-6-methoxy-1-benzofuran-3(2H)-one contributes to its distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
(2Z)-2-[(2-hydroxyphenyl)methylidene]-6-methoxy-1-benzofuran-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c1-19-11-6-7-12-14(9-11)20-15(16(12)18)8-10-4-2-3-5-13(10)17/h2-9,17H,1H3/b15-8- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICMWTPVWUOBMQZ-NVNXTCNLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3O)O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3O)/O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-chloro-3-pyridinyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B502670.png)
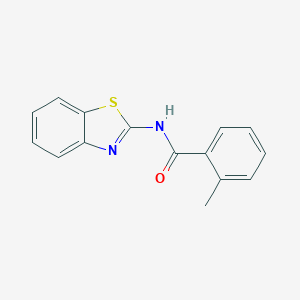
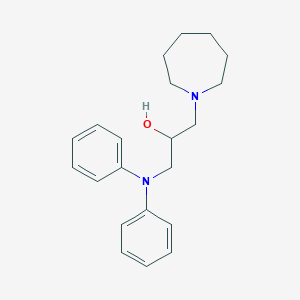
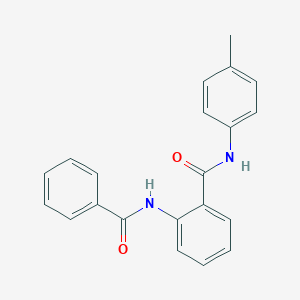
![N-[2-(4-Toluidinocarbonyl)phenyl]-2-furamide](/img/structure/B502683.png)
![(4-Chlorophenyl)-[4-(2-pyridinyl)-1-piperazinyl]methanone](/img/structure/B502684.png)
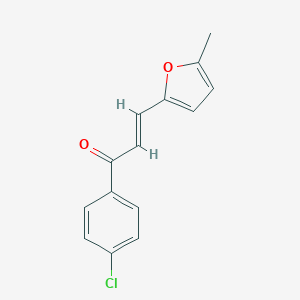
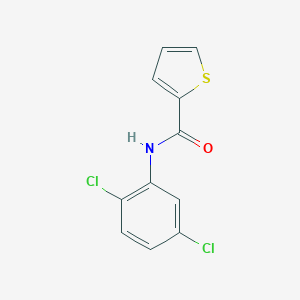
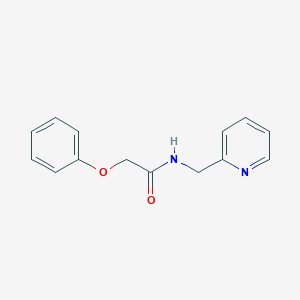
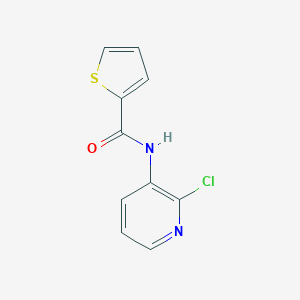
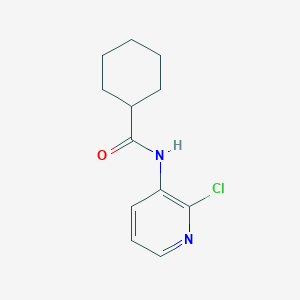
![1-methyl-4-[2,4,6-tris(propan-2-yl)benzenesulfonyl]piperazine](/img/structure/B502692.png)
